6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antihistaminic and Anti-inflammatory Applications
Research has discovered that certain [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines possessing cyclic amines demonstrate significant antihistaminic activity alongside an inhibitory effect on eosinophil infiltration. Specifically, compounds exhibiting a benzhydryl group combined with a suitable spacer at the 6-position showed promising antihistaminic activity and inhibited eosinophil chemotaxis effectively. One of the compounds, referred to as 6a in the study, displayed potent antihistaminic activity without central H(1) receptor blockade, contrasting its complete blockade of peripheral H(1) receptors. Additionally, 6a inhibited eosinophil infiltration in the skin following a topical antigen challenge in sensitized guinea pigs, indicating its potential for treating allergic conditions such as atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antidiabetic Research
A family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential to develop them as anti-diabetic medications. These compounds underwent a two-step synthesis process, starting with 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine, followed by conjugation with 2° amines. The DPP-4 inhibition potential, along with insulinotropic activities in 832/13 INS-1 cells, was assessed, demonstrating their potential as effective anti-diabetic drugs. Compounds 5a, 5c, 5g, and 5i were highlighted for their excellent antioxidant and insulinotropic activity, showing up to 99% effectiveness (Bindu et al., 2019).
Antimicrobial Activity
Another study focused on the synthesis and evaluation of novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives. These newly synthesized compounds underwent screening for antibacterial and antifungal activities against various microorganisms. The results revealed significant biological activity, with compounds 4a, 4f, 4i, 4j, 5a, 5i, and 5j exhibiting notable antimicrobial activity. This indicates the potential utility of these compounds in developing new antimicrobial agents (Suresh et al., 2016).
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c26-18-6-3-15(14-1-2-14)21-24(18)11-13-7-9-23(10-8-13)17-5-4-16-20-19-12-25(16)22-17/h3-6,12-14H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMGASUHEHXFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.